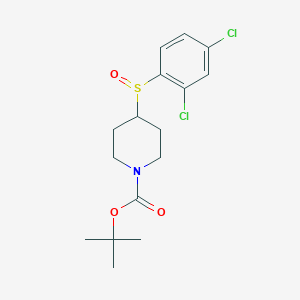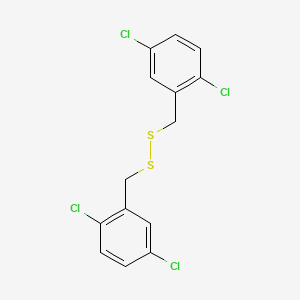
1,2-Bis(2,5-dichlorobenzyl)disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(2,5-dichlorobenzyl)disulfane: is an organic compound belonging to the class of disulfides It is characterized by the presence of two 2,5-dichlorobenzyl groups connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,5-dichlorobenzyl)disulfane typically involves the reaction of 2,5-dichlorobenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The general reaction scheme is as follows:
2C7H5Cl2CH2Cl+Na2S2→C14H10Cl4S2+2NaCl
The reaction mixture is typically heated to around 80-100°C for several hours to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol or acetone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
1,2-Bis(2,5-dichlorobenzyl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used. The reaction is usually performed in aqueous or organic solvents at room temperature.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl derivatives.
科学研究应用
1,2-Bis(2,5-dichlorobenzyl)disulfane has several applications in scientific research:
Biology: It is used in the study of redox biology and the role of disulfide bonds in protein structure and function.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1,2-Bis(2,5-dichlorobenzyl)disulfane involves the cleavage of the disulfide bond under reducing conditions to release two 2,5-dichlorobenzyl thiol molecules. These thiol molecules can then interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions. This interaction can modulate the activity of the target molecules and affect various biological pathways.
相似化合物的比较
1,2-Bis(2,5-dichlorobenzyl)disulfane can be compared with other similar disulfane compounds, such as:
- 1,2-Bis(2,6-dichlorobenzyl)disulfane
- 1,2-Bis(4-chlorobenzyl)disulfane
- 1,2-Bis(2-bromobenzyl)disulfane
Uniqueness
The uniqueness of this compound lies in the specific positioning of the chlorine atoms on the benzyl rings, which can influence its reactivity and interaction with other molecules. This specific structure can result in different chemical and biological properties compared to other disulfane compounds.
属性
分子式 |
C14H10Cl4S2 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC 名称 |
1,4-dichloro-2-[[(2,5-dichlorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-1-3-13(17)9(5-11)7-19-20-8-10-6-12(16)2-4-14(10)18/h1-6H,7-8H2 |
InChI 键 |
BUHLCASSXMYZOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CSSCC2=C(C=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
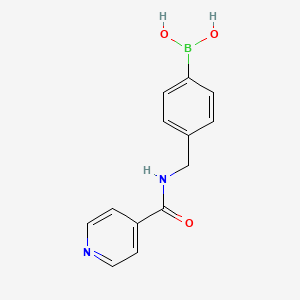

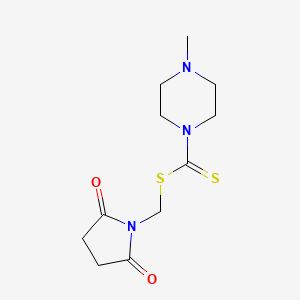
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)

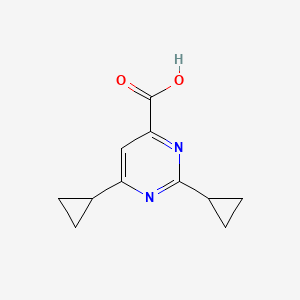
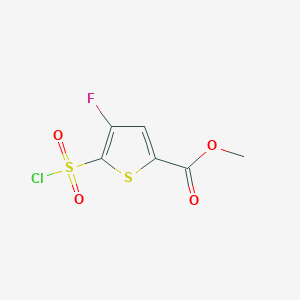
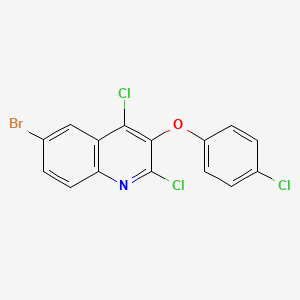
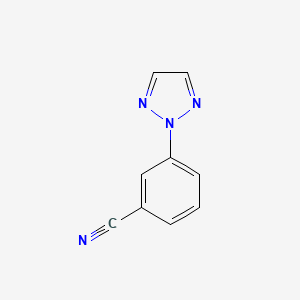
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
